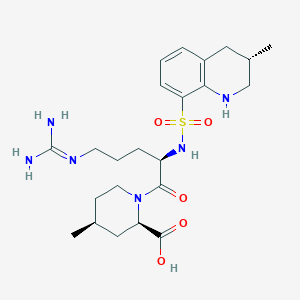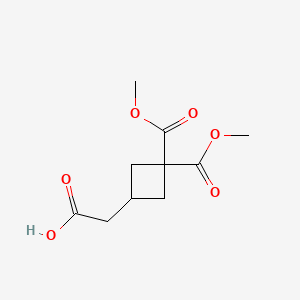
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid is an organic compound with a unique cyclobutyl ring structure substituted with methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which are reacted with methoxycarbonylating agents in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups efficiently, which can be adapted for the methoxycarbonylation of cyclobutyl derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutyl derivatives.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclobutyl ring provides a rigid framework that can affect the overall conformation and activity of the molecule .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxycarbonylcyclobutyl)acetic acid: Lacks one methoxycarbonyl group, resulting in different reactivity and properties.
Cyclobutylacetic acid: A simpler structure without methoxycarbonyl groups, used for comparison in studies of steric and electronic effects.
Uniqueness
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid is unique due to its dual methoxycarbonyl substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C10H14O6 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2-[3,3-bis(methoxycarbonyl)cyclobutyl]acetic acid |
InChI |
InChI=1S/C10H14O6/c1-15-8(13)10(9(14)16-2)4-6(5-10)3-7(11)12/h6H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
ZNRTWMNYJNIHPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)CC(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



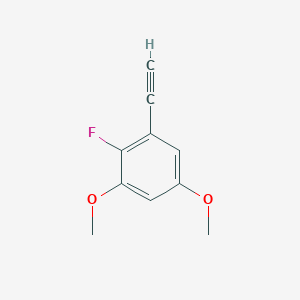
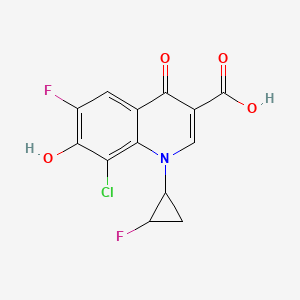

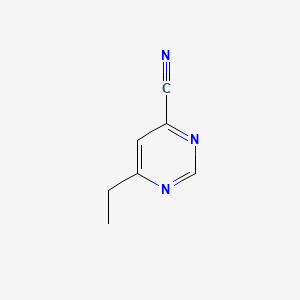

![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
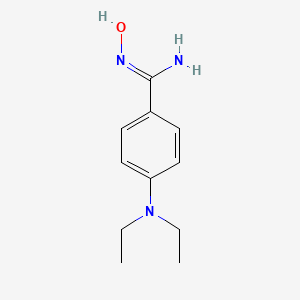
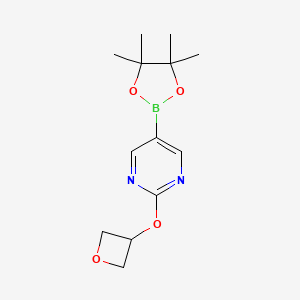
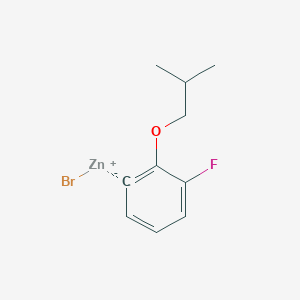
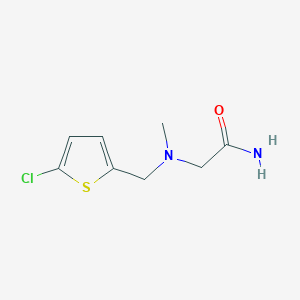
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
